molecular formula C21H26O3 B1181257 Methyl-Dodovisate A CAS No. 1246937-33-6

Methyl-Dodovisate A

Cat. No. B1181257
CAS RN: 1246937-33-6
InChI Key:
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Description

Methyl-Dodovisate A is a natural diterpenoid found in the herbs of Dodonaea viscosa . It has a molecular formula of C21H26O3 and a molecular weight of 326.43 g/mol .


Synthesis Analysis

The synthesis of Methyl-Dodovisate A involves the extraction of Dodonea viscosa by hydrodistillation. The essential oil is then analyzed by gas chromatography coupled to mass spectrometry . The compound is one of the major chemical classes (> 50%) mainly consisting of three modified cyclopropylclerodanes containing a bicyclo[5.4.0]undecane ring system .


Molecular Structure Analysis

The molecular structure of Methyl-Dodovisate A is characterized by a molecular formula of C21H26O3 . The IUPAC name is methyl (1S,2R)-1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo7annulene-6-carboxylate .

It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Essential Oil Composition Analysis

Methyl-Dodovisate A: is a significant compound found in the essential oil of Dodonea viscosa leaves. The analysis of this essential oil, which involves gas chromatography coupled to mass spectrometry, reveals that oxygenated nor-diterpenes and diterpenes like Methyl-Dodovisate A are major chemical classes in the oil . This compound contributes to the unique properties of the essential oil, which has potential applications in fragrance and therapeutic industries.

Structural Chemistry Research

The compound plays a crucial role in structural chemistry, where its configuration is determined using advanced spectroscopic methods and theoretical calculations. Studies involving electronic circular dichroism and density functional theory help elucidate the absolute configuration of related compounds, which is essential for understanding their chemical behavior and potential reactions .

Traditional Medicine

In traditional medicine, Dodonea viscosa , the plant from which Methyl-Dodovisate A is derived, has a reputation for its medicinal properties. The presence of Methyl-Dodovisate A in the plant’s essential oil suggests that it may contribute to the therapeutic effects traditionally associated with the plant, such as anti-inflammatory and analgesic properties .

Natural Product Synthesis

Methyl-Dodovisate A serves as a model compound for the synthesis of new diterpenes with modified clerodane skeletons. This has implications for the development of new pharmaceuticals and bioactive molecules that can mimic or enhance the biological activities of natural products .

Antimicrobial Activity

Research indicates that compounds like Methyl-Dodovisate A have potential antimicrobial properties. Rapid bioassay-guided isolation techniques can identify such compounds from Dodonea viscosa for their antibacterial activity, which could lead to the development of new antibiotics .

Dengue Virus Inhibition

In the search for treatments against the dengue virus, Methyl-Dodovisate A has been identified as a candidate with moderate to good binding affinities. Computational and network pharmacology studies suggest that it could be a lead compound in the development of antiviral drugs .

Mechanism of Action

Target of Action

Methyl-Dodovisate A is a natural diterpenoid found in the herbs of Dodonaea viscosa . .

Biochemical Pathways

The specific biochemical pathways affected by Methyl-Dodovisate A are currently unknown. Diterpenoids, the class of compounds to which methyl-dodovisate a belongs, are known to influence various metabolic pathways . More research is needed to identify the specific pathways affected by Methyl-Dodovisate A.

Result of Action

It has been suggested that methyl-dodovisate a may exhibit a larvicidal effect

properties

IUPAC Name

methyl (1S,2R)-1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQQKKJBNXRIGN-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C([C@@]1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-Dodovisate A

Q & A

Q1: What is the origin of Methyl-Dodovisate A and what are its key structural features?

A1: Methyl-Dodovisate A is a modified clerodane diterpene primarily isolated from the leaves of Dodonea viscosa [, ], a plant found in various regions including Reunion Island. It possesses a unique bicyclo[5.4.0]undecane ring system, characteristic of modified cyclopropylclerodanes. This structure includes a furanoid ring, distinguishing it from related compounds like Dodovisate C [].

Q2: Have any computational studies been conducted to explore the potential of Methyl-Dodovisate A or its analogs against diseases like Dengue fever?

A3: While Methyl-Dodovisate A itself hasn't been directly studied in the context of Dengue fever, other diterpenes and their derivatives, particularly those originating from Dodonea viscosa, have been computationally assessed for their potential against Dengue virus proteins []. This suggests that further computational studies focusing on Methyl-Dodovisate A could provide valuable insights into its potential as a lead compound for anti-dengue drug development.

Q3: Are there any known analytical methods for identifying and quantifying Methyl-Dodovisate A in plant extracts?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to analyze the essential oil composition of Dodonea viscosa leaves, leading to the identification of Methyl-Dodovisate A []. This technique allows for the separation and detection of volatile compounds within complex mixtures, providing valuable information about their relative abundance. Further, isolation and purification of Methyl-Dodovisate A have been achieved using liquid chromatography [], enabling detailed structural characterization through spectroscopic methods.

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